molecular formula C10H9ClN6O B14001405 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide CAS No. 83296-79-1

5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide

Cat. No.: B14001405
CAS No.: 83296-79-1
M. Wt: 264.67 g/mol
InChI Key: REKBNQGJBOPNQE-UHFFFAOYSA-N
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Description

5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide: is a heterocyclic compound that features an imidazole ring substituted with an amino group, a chlorophenyl hydrazone, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide typically involves the cyclization of amido-nitriles. One method involves the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild, allowing for the inclusion of various functional groups, including aryl halides and aromatic heterocycles .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of heterocyclic synthesis, such as the use of scalable and efficient catalytic processes, are likely to be employed.

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The chlorophenyl hydrazone can be reduced to form corresponding amines.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Electrophiles: Such as halogens or sulfonyl chlorides.

Major Products

The major products formed from these reactions include nitro derivatives, amines, and various substituted imidazoles.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Amino-2-[(4-chlorophenyl)hydrazinylidene]imidazole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chlorophenyl hydrazone moiety, in particular, contributes to its potential as a versatile intermediate in synthetic chemistry and its promising biological activities .

Properties

CAS No.

83296-79-1

Molecular Formula

C10H9ClN6O

Molecular Weight

264.67 g/mol

IUPAC Name

4-amino-2-[(4-chlorophenyl)diazenyl]-1H-imidazole-5-carboxamide

InChI

InChI=1S/C10H9ClN6O/c11-5-1-3-6(4-2-5)16-17-10-14-7(9(13)18)8(12)15-10/h1-4H,12H2,(H2,13,18)(H,14,15)

InChI Key

REKBNQGJBOPNQE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N=NC2=NC(=C(N2)C(=O)N)N)Cl

Origin of Product

United States

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